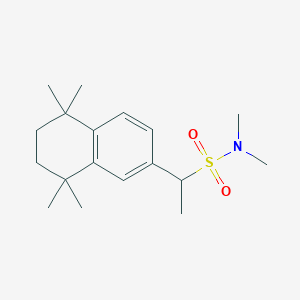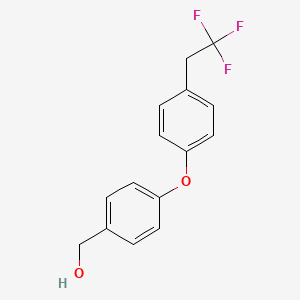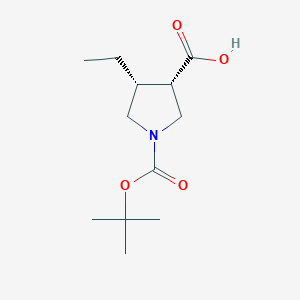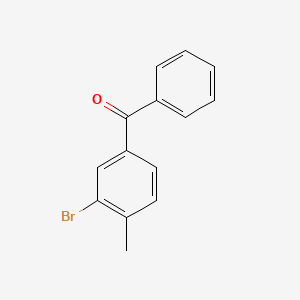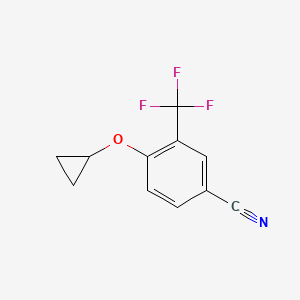![molecular formula C14H20O5S B13978310 tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is an organic compound that features a tert-butyl ester group, a methylsulfonyl group, and a phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of tert-butyl ®-3-hydroxy-2-phenylpropanoate.
Oxidation: Formation of phenolic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine
Uniqueness
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is unique due to its combination of a tert-butyl ester, a methylsulfonyl group, and a phenyl group, which confer distinct reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H20O5S |
|---|---|
Molekulargewicht |
300.37 g/mol |
IUPAC-Name |
tert-butyl (2R)-3-methylsulfonyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C14H20O5S/c1-14(2,3)19-13(15)12(10-18-20(4,16)17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
LXQKAPJABSDIDP-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](COS(=O)(=O)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(COS(=O)(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


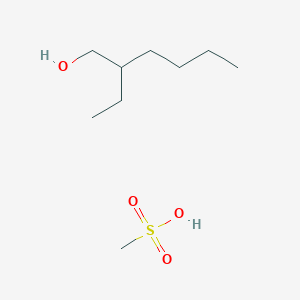
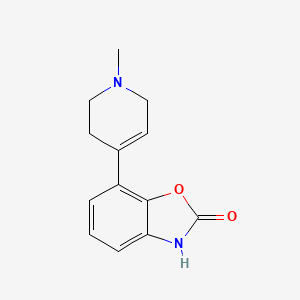
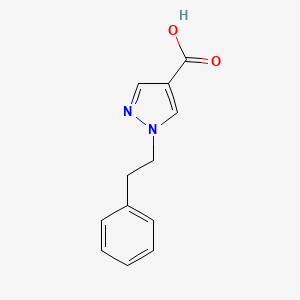
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
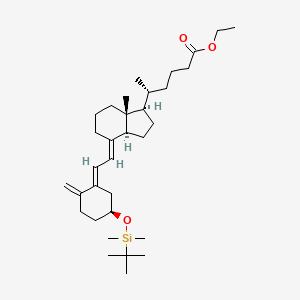
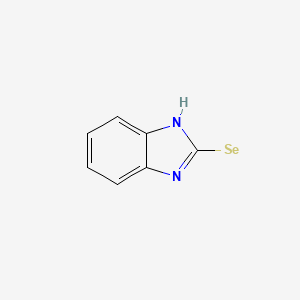

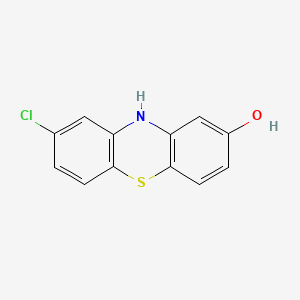
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
